molecular formula C21H27N5 B3809456 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole

4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole

Cat. No. B3809456
M. Wt: 349.5 g/mol
InChI Key: RJKMIVOZHUMSNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole, also known as MPI-0479605, is a novel small molecule inhibitor of the TLR8 receptor. TLR8 is an important member of the Toll-like receptor family, which plays a crucial role in the innate immune response. The activation of TLR8 can lead to the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases, including autoimmune disorders, infectious diseases, and cancer.

Mechanism of Action

The mechanism of action of 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole involves the inhibition of TLR8-mediated signaling pathways. TLR8 is a single-pass transmembrane receptor that recognizes single-stranded RNA from viruses and bacteria. Upon ligand binding, TLR8 recruits adaptor proteins, such as MyD88 and TRIF, which activate downstream signaling pathways, including the NF-κB and MAPK pathways. 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole inhibits TLR8-mediated cytokine production by blocking the recruitment of MyD88 and TRIF to TLR8.
Biochemical and Physiological Effects:
4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole has been shown to have several biochemical and physiological effects. In a preclinical study, 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole was found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-12, in human PBMCs and DCs. Additionally, 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole was shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. These findings suggest that 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole may have potential therapeutic applications in cancer and other TLR8-mediated diseases.

Advantages and Limitations for Lab Experiments

4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which allows for easy synthesis and modification. Additionally, 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole has been extensively studied in preclinical models, which provides a strong foundation for future research. However, one limitation is that the mechanism of action of 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole is not fully understood, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole. One direction is to further elucidate the mechanism of action of 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole and its downstream effects on TLR8-mediated signaling pathways. Additionally, future studies could investigate the potential therapeutic applications of 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole in other TLR8-mediated diseases, such as autoimmune disorders and infectious diseases. Finally, future research could focus on the development of more potent and selective TLR8 inhibitors based on the structure of 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole.

Scientific Research Applications

4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole has been extensively studied for its potential therapeutic applications in various diseases. In a preclinical study, 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole was found to be a potent inhibitor of TLR8-mediated cytokine production in human peripheral blood mononuclear cells (PBMCs) and dendritic cells (DCs). Moreover, 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole was shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. These findings suggest that 4-{[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl}-1H-indole may have potential therapeutic applications in cancer and other TLR8-mediated diseases.

properties

IUPAC Name

4-[[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5/c1-3-5-18-14-21(24-16(2)23-18)26-12-10-25(11-13-26)15-17-6-4-7-20-19(17)8-9-22-20/h4,6-9,14,22H,3,5,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKMIVOZHUMSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC(=N1)C)N2CCN(CC2)CC3=C4C=CNC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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